molecular formula C17H14F3NO4S B2584559 N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2319897-53-3

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2584559
CAS No.: 2319897-53-3
M. Wt: 385.36
InChI Key: NULAZPKWXVGRHG-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a novel synthetic compound designed for advanced research applications, particularly in medicinal chemistry and materials science. This molecule integrates a benzenesulfonamide scaffold, a moiety recognized for its prevalence in pharmaceutical agents, with a unique 2,2-di(furan-2-yl)ethyl side chain and a 4-trifluoromethyl substituent. The trifluoromethyl group is a critical structural feature in modern drug design. Its introduction into organic molecules is a established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced bioactivity profiles . The compound's benzenesulfonamide core is a privileged structure in medicinal chemistry, found in compounds that target a range of biological pathways. For instance, related benzenesulfonamide-based molecules have been identified as high-affinity ligands for nuclear receptors like RORα and RORγ, making them valuable chemical probes for studying metabolic and immune disorders . Furthermore, the incorporation of the bioderived furan rings links this compound to the field of sustainable chemistry, as furfural and its derivatives are platform chemicals obtained from plant biomass . These furanic components can also be exploited in materials science, particularly in the development of dynamic polymers and self-healing materials via Diels-Alder reactions . Researchers can leverage this compound as a key intermediate for the development of targeted cancer therapies, given that similar sulfonamide derivatives are being investigated as potent inhibitors of critical DNA repair proteins like the Ku70/80 complex . Its structure presents opportunities for further SAR studies and scaffold optimization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S/c18-17(19,20)12-5-7-13(8-6-12)26(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULAZPKWXVGRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. One possible route could include:

    Formation of the di(furan-2-yl)ethyl intermediate: This step might involve the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Sulfonamide formation: The intermediate can then be reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The trifluoromethyl group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Organic Synthesis: It could serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: The compound could be used in the development of probes for studying biological systems.

Industry

    Materials Science: Possible use in the development of new materials with unique properties due to the trifluoromethyl and furan groups.

Mechanism of Action

The mechanism of action for any biological activity of “N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” would depend on its specific interactions with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Key Structural Features

Below is a comparison with structurally related sulfonamides:

Compound Name / ID Substituents on Benzenesulfonamide Key Structural Differences Biological Activity / Notes
Target Compound -CF₃ at para position; N-linked di(furan-2-yl)ethyl Unique di(furan) group Not explicitly reported; inferred potential for receptor modulation
1g () -CF₃ at para position; N-linked pyridine-pyrazole-ethyl Complex pyridine-pyrazole backbone Structural analog with confirmed NMR/LC-MS data
T0901317 () -CF₃ and trifluoroethyl-hydroxy-trifluoromethyl groups Multiple fluorinated substituents LXR agonist, ROR inverse agonist
Celecoxib Derivatives () -CF₃ at para position; pyrazole-thiazolidinone systems Thiazolidinone/pyrazole rings Anti-inflammatory, anticancer activity
4-Amino-N-(2,2,2-trifluoroethyl) () -NH₂ at para position; N-linked trifluoroethyl Amino group enhances polarity Research chemical with solubility in DMSO/methanol

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity in all analogs. The di(furan) group in the target compound may further enhance lipophilicity compared to pyridine-pyrazole (1g) or amino-substituted () analogs.
  • Solubility: Celecoxib derivatives () and amino-substituted analogs () show moderate solubility in polar solvents (e.g., DMSO), whereas highly fluorinated compounds like T0901317 may exhibit lower solubility.
  • Molecular Weight : T0901317 (MW ~530 g/mol) and pyrazole derivatives (, MW ~500–600 g/mol) are heavier than the target compound (estimated MW ~450–500 g/mol).

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